molecular formula C12H17NO2 B13747208 Carbamic acid, methyl-, carvacryl ester CAS No. 2752-71-8

Carbamic acid, methyl-, carvacryl ester

Cat. No.: B13747208
CAS No.: 2752-71-8
M. Wt: 207.27 g/mol
InChI Key: IGOIEFUCTIBKFZ-UHFFFAOYSA-N
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Description

Carbamic acid, methyl-, carvacryl ester is an organic compound that belongs to the class of esters It is derived from carbamic acid and carvacrol, a monoterpenoid phenol found in essential oils of various aromatic plants such as oregano and thyme

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, methyl-, carvacryl ester typically involves the esterification of carbamic acid with carvacrol. One common method is the reaction of carvacrol with methyl chloroformate in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, methyl-, carvacryl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield carbamic acid and carvacrol.

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxidized products.

    Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis involves the use of strong acids like hydrochloric acid, while basic hydrolysis (saponification) uses bases such as sodium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Substitution: Reagents such as alkyl halides and nucleophiles like amines can be used for substitution reactions.

Major Products Formed

    Hydrolysis: Carbamic acid and carvacrol.

    Oxidation: Oxidized derivatives of carvacrol.

    Substitution: Various substituted carbamic acid derivatives.

Scientific Research Applications

Carbamic acid, methyl-, carvacryl ester has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of carbamic acid, methyl-, carvacryl ester involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and interfere with essential cellular processes. The compound’s anti-inflammatory effects are linked to its inhibition of pro-inflammatory mediators and pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl carbamate: Another ester of carbamic acid, used as an intermediate in organic synthesis.

    Ethyl carbamate: Known for its use in the production of pharmaceuticals and as a reagent in chemical reactions.

    Carvacrol: The parent compound, known for its antimicrobial and antioxidant properties.

Uniqueness

Carbamic acid, methyl-, carvacryl ester is unique due to the combination of properties derived from both carbamic acid and carvacrol

Properties

CAS No.

2752-71-8

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

(2-methyl-5-propan-2-ylphenyl) N-methylcarbamate

InChI

InChI=1S/C12H17NO2/c1-8(2)10-6-5-9(3)11(7-10)15-12(14)13-4/h5-8H,1-4H3,(H,13,14)

InChI Key

IGOIEFUCTIBKFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)OC(=O)NC

Origin of Product

United States

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